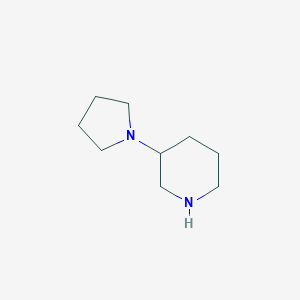

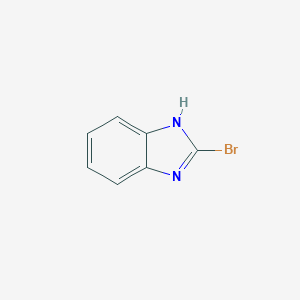

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one

Vue d'ensemble

Description

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one is a compound that has been studied for its β-turn inducing properties . It is part of the American Peptide Symposia book series .

Molecular Structure Analysis

The molecular structure of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one has been analyzed in several studies . It has been used as a scaffold in the design of novel peptide mimetics .Applications De Recherche Scientifique

Synthesis and Chemical Applications

- 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-ones (Aba) are valuable for studying the biologically active conformations of peptides. Their synthesis has been improved to yield better results, particularly in the context of Pht-Aba-Xaa-OH derivatives, which are crucial for peptide research (Casimir et al., 2000).

- Aba serves as a core structure in several constrained therapeutic peptide mimetics, with diverse synthetic approaches focusing on the formation of its central 7-membered azepine ring. These structures are instrumental in medicinal chemistry, providing a platform for further diversification and conformational constraint useful in peptide mimicry (Van der Poorten et al., 2018).

Biological and Medicinal Applications

- In opioid peptide research, Aba-based scaffolds have been used to synthesize conformationally restricted dipeptidic moieties. These scaffolds, when integrated into opioid peptides, significantly alter affinity and selectivity towards opioid receptors, making them important tools in opioid research (Ballet et al., 2005).

- A series of Aba derivatives were synthesized as tetrapeptide mimetics to investigate their propensity to adopt a β-turn conformation. This research aids in understanding peptide conformations and has implications in drug design (Rompaey et al., 2006).

- The influence of ring substitution on the conformation and β-turn mimicry of 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one peptide mimetics has been explored. These studies are significant in understanding how structural changes in these compounds affect their biological activity (Wachter et al., 2009).

Propriétés

IUPAC Name |

4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-5-7-3-1-2-4-8(7)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKKOFWZPFHHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NCC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)